molecular formula C23H29N3O8S B2655250 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868983-27-1

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2655250
CAS RN: 868983-27-1
M. Wt: 507.56
InChI Key: OBEWJOSVACCANU-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O8S and its molecular weight is 507.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide have shown promising antimicrobial activities. For instance, oxazolidinone analogs, such as U-100592 and U-100766, exhibit significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds are not cross-resistant with drugs that have established resistance mechanisms, indicating a unique mode of action beneficial for treating resistant infections (Zurenko et al., 1996).

Anticancer Applications

The presence of 3,4-dimethoxyphenyl moiety, as seen in the structure of the specified compound, contributes to anticancer activities. Novel sulfonamide derivatives carrying this moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma and human cervical cancer. Some derivatives showed good activity as cytotoxic agents, with compounds exhibiting significant inhibition against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy (Ghorab et al., 2016).

Chemical Synthesis Applications

The oxazolidinone ring, a core part of this compound, is widely utilized in synthetic chemistry. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared and successfully employed in the synthesis of homoallylamines through a process that involves conversion into N-acyliminium ions followed by reaction with allyltrimethylsilane. This method showcases the utility of oxazolidin-2-ones as intermediates in organic synthesis, enabling the construction of complex molecules with high stereoselectivity (Marcantoni et al., 2002).

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O8S/c1-31-17-6-4-16(5-7-17)10-11-24-22(27)23(28)25-15-21-26(12-13-34-21)35(29,30)18-8-9-19(32-2)20(14-18)33-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEWJOSVACCANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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